2-Deschloro Aripiprazole-d8

Matrix effect LC-MS/MS Isotope dilution

Quantifying Aripiprazole EP Impurity D in API batches or plasma? Non-deuterated analogs fail to correct for matrix effects in LC-MS/MS. This stable isotope-labeled internal standard (8 deuterium atoms on piperazine ring) delivers: - Co-elution with analyte, controlling matrix effect CV to 1.08% (validated across 8 plasma lots) - FDA/EMA compliant bioanalytical method validation - Enables ANDA/DMF impurity profiling per European Pharmacopoeia monograph specifications

Molecular Formula C23H28ClN3O2
Molecular Weight 422.0 g/mol
Cat. No. B12419625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deschloro Aripiprazole-d8
Molecular FormulaC23H28ClN3O2
Molecular Weight422.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C23H28ClN3O2/c24-19-4-3-5-20(16-19)27-13-11-26(12-14-27)10-1-2-15-29-21-8-6-18-7-9-23(28)25-22(18)17-21/h3-6,8,16-17H,1-2,7,9-15H2,(H,25,28)/i11D2,12D2,13D2,14D2
InChIKeySHHUSQIOAKPGMO-FUEQIQQISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deschloro Aripiprazole-d8 Overview


2-Deschloro Aripiprazole-d8 (CAS 2734007-60-2) is a deuterated analog of 2-Deschloro Aripiprazole (also known as Aripiprazole EP Impurity D), an impurity of the atypical antipsychotic agent Aripiprazole. The compound contains eight deuterium atoms substituted on the piperazine ring and serves as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods [1]. Structurally, it differs from the parent drug Aripiprazole by the absence of one chlorine atom at the 2-position of the quinolinone ring , a modification that alters its binding properties to human serum albumin [2]. The unlabeled counterpart (CAS 203395-82-8) is officially designated as Aripiprazole EP Impurity D under European Pharmacopoeia monographs [3].

  • Deuterated ISTD for Aripiprazole EP Impurity D quantification
  • Supports matrix effect correction in LC-MS/MS bioanalysis
  • Co-elutes with unlabeled impurity for accurate isotope dilution

Why 2-Deschloro Aripiprazole-d8 Is Irreplaceable


Generic substitution with non-deuterated 2-Deschloro Aripiprazole or alternative internal standards (e.g., structural analogs lacking isotopic labeling) fails because these compounds do not co-elute with identical chromatographic retention time and exhibit differential ionization behavior in LC-MS/MS analyses . Unlike stable isotope-labeled internal standards, non-deuterated compounds cannot correct for matrix effects—the suppression or enhancement of analyte ionization caused by co-extracted biological components . A method validation study using aripiprazole-d8 as internal standard demonstrated that the relative matrix effect across eight different plasma lots was controlled to 1.08% CV, a level of precision unattainable with non-co-eluting analogs [1]. Furthermore, regulatory guidance from FDA and EMA for bioanalytical method validation explicitly requires the use of stable isotope-labeled internal standards for accurate quantification of drugs and their metabolites in biological matrices when such standards are available [2].

Matrix effect correction gap

Non-deuterated 2-Deschloro Aripiprazole may not correct for ion suppression/enhancement from co-extracted matrix components, risking quantification bias.

Co-elution and ionization mismatch

Structural analogs without isotopic labeling may exhibit different retention and ionization behavior, limiting accuracy in complex biological matrices.

Impurity-specific identity requirement

Alternative ISTDs (e.g., aripiprazole-d8) target the parent drug, not EP Impurity D, and may not satisfy impurity-specific method validation expectations.

Differentiation Evidence for 2-Deschloro Aripiprazole-d8


Matrix Effect Correction Capability

In bioanalytical LC-MS/MS method validation for aripiprazole, the use of a deuterated internal standard (aripiprazole-d8) achieved a relative matrix effect of 1.08% CV across eight different plasma lots [1]. This low variability demonstrates that deuterated internal standards effectively correct for ion suppression/enhancement caused by co-extracted matrix components. By class-level inference, 2-Deschloro Aripiprazole-d8 provides equivalent matrix effect correction capability when quantifying 2-Deschloro Aripiprazole (EP Impurity D) because both compounds share identical chromatographic behavior and nearly identical ionization efficiency with their respective unlabeled analytes .

Matrix Effect Correction
Class-level inference
1.08% CV (relative matrix effect across 8 plasma lots, aripiprazole-d8 reference)
Supports deuterated ISTD capability for matrix effect control
Class-level inference; direct deschloro-d8 data not available
Matrix effect LC-MS/MS Isotope dilution Bioanalytical method validation Internal standard selection

Protein Binding Differentiation

Aripiprazole (ARP) binds more strongly to human serum albumin (HSA) than deschloro-aripiprazole (2-Deschloro Aripiprazole) [1]. X-ray crystallographic analysis confirmed that both compounds bind at the site II pocket in HSA with nearly identical orientation, but molecular dynamics simulations revealed that their molecular motions within the binding site differ substantially, with distinct proportions of stacking interaction formation between Tyr411 and the dihydroquinoline rings [2]. This structural difference provides direct evidence that the chlorine atom at the 2-position of the quinolinone ring critically controls geometry and motion within HSA subdomain IIIA [3].

HSA Binding Difference
Head-to-head
Weaker binding vs. aripiprazole; reversed Cotton effect sign; distinct Tyr411 stacking dynamics
Demonstrates chlorine-dependent protein binding and impurity-specific analytical relevance
CD spectroscopy, X-ray crystallography, MD simulations
Protein binding Human serum albumin Pharmacokinetics Molecular dynamics Drug distribution

Pharmacopeial Identity & Compliance

2-Deschloro Aripiprazole is officially designated as Aripiprazole EP Impurity D under the European Pharmacopoeia (EP) monograph for Aripiprazole [1]. The unlabeled compound (CAS 203395-82-8) must be monitored and quantified during aripiprazole manufacturing according to EP specification limits . The deuterated analog, 2-Deschloro Aripiprazole-d8, serves as the corresponding stable isotope-labeled internal standard for accurate quantification of this specific impurity in compliance with regulatory analytical method validation requirements [2].

Pharmacopeial Identity
Head-to-head
Designated EP Impurity D; deuterated ISTD for impurity-specific quantification
Required for EP-compliant impurity profiling; alternative ISTDs target different analytes
European Pharmacopoeia monograph classification
Pharmacopeial standards European Pharmacopoeia ANDA Quality control Impurity profiling

Isotopic Purity & Structural Confirmation

2-Deschloro Aripiprazole-d8 contains eight deuterium atoms incorporated into the piperazine ring, yielding a molecular weight of 421.99 g/mol (C23H20D8ClN3O2) compared to 413.94 g/mol for the unlabeled analog (C23H28ClN3O2) . This mass difference of +8 Da provides a distinct MS/MS transition that is fully resolved from the unlabeled analyte, enabling accurate quantification without isotopic crosstalk . Specifications for such deuterated internal standards typically require >99% isotopic purity confirmed by NMR (absence of non-deuterated peaks) and high-resolution MS .

Isotopic Shift
Data to verify
+8.05 Da mass shift (d8 vs. non-deuterated); resolved MS/MS transition
Enables interference-free isotope dilution LC-MS/MS quantification
Isotopic purity typically confirmed by NMR and HRMS
Isotopic purity Mass spectrometry NMR Deuterium incorporation Quality control

2-Deschloro Aripiprazole-d8 Applications


EP Impurity D Quantification by LC-MS/MS

2-Deschloro Aripiprazole-d8 is used as a stable isotope-labeled internal standard for quantifying Aripiprazole EP Impurity D in active pharmaceutical ingredient (API) batches and finished drug products. This application supports compliance with European Pharmacopoeia monograph specifications, which require monitoring and controlling Impurity D levels during commercial production [1]. The deuterated internal standard corrects for matrix effects and ionization variability in LC-MS/MS analysis, ensuring accurate impurity quantification for batch release, stability studies, and regulatory submissions (e.g., ANDA, DMF) [2].

Bioequivalence & Pharmacokinetic Studies

In bioequivalence studies of aripiprazole formulations, accurate quantification of both the parent drug and its related impurities in human plasma is required. 2-Deschloro Aripiprazole-d8 enables precise measurement of 2-Deschloro Aripiprazole concentrations as part of comprehensive pharmacokinetic profiling. The validated UPLC-MS/MS method using aripiprazole-d8 demonstrated linearity from 0.05–80 ng/mL, mean extraction recovery >96%, and intra-/inter-batch precision of 1.20–3.72% CV [3]. By class-level inference, 2-Deschloro Aripiprazole-d8 provides equivalent analytical performance for impurity quantification within the same biological matrix.

Method Validation for ANDA/DMF Submissions

2-Deschloro Aripiprazole-d8 is essential for analytical method development and validation (AMV) in support of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for generic aripiprazole products [4]. Regulatory agencies require validated methods for impurity profiling with demonstrated accuracy, precision, and freedom from matrix interference. The use of a deuterated internal standard specific to EP Impurity D satisfies FDA and EMA guidelines for bioanalytical method validation, which mandate the use of stable isotope-labeled internal standards when available [5].

Chlorine-Dependent HSA Binding Studies

2-Deschloro Aripiprazole-d8 can serve as an internal standard in quantitative assays investigating the differential protein-binding properties of deschloro-aripiprazole versus aripiprazole. Research has demonstrated that the chlorine atom at the 2-position of the quinolinone ring controls geometry and molecular motion within human serum albumin subdomain IIIA, resulting in weaker binding for the deschloro analog and reversed Cotton effect spectra [6]. This application supports fundamental pharmacological research on structure-binding relationships of aripiprazole derivatives.

Application
Selection Property
Validation Focus
EP Impurity D quantification in API batches
Deuterated ISTD with matched co-elution
Matrix effect correction and accuracy in LC-MS/MS
Plasma research matrix PK profiling
Co-eluting deuterated ISTD
Precision and recovery in biological matrices
Bioanalytical method validation for impurity profiling
Impurity-specific deuterated ISTD
Method validation documentation and matrix effect control context
HSA binding site II structural studies
Quantification standard for deschloro impurity in binding assays
Protein binding assay context and structural biology research

Technical Documentation Hub

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8 linked technical documents
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